Propyl anthranilate is a medium-chain alkyl ester of 2-aminobenzoic acid, serving as a critical specialty intermediate, lipophilic formulation agent, and bioactive scaffold. Unlike the ubiquitous and highly volatile methyl anthranilate, the propyl homolog offers a significantly higher boiling point (282 °C), elevated lipophilicity, and superior thermal stability. These baseline properties make it an essential procurement target for advanced fragrance compounding, hydrophobic matrix integration, and sustained-release agricultural or pharmaceutical applications where shorter-chain analogs fail due to rapid evaporation or premature hydrolysis[1].
Buyers often attempt to substitute propyl anthranilate with the cheaper and more common methyl anthranilate (CAS 134-20-3) or ethyl anthranilate (CAS 87-25-2). However, this substitution routinely leads to process and formulation failures. Methyl anthranilate is highly volatile and polar, causing it to flash off during high-temperature manufacturing (such as plastic extrusion or hot-pour candle making) and phase-separate in lipid-rich emulsions. Furthermore, in biological and agricultural contexts, shorter-chain esters lack the necessary hydrophobicity to penetrate waxy cuticles or resist rapid enzymatic hydrolysis, drastically reducing their functional half-life. Propyl anthranilate strikes the exact structural balance required for thermal survivability and non-polar matrix compatibility without the extreme waxy insolubility of hexyl or octyl esters [1].
Propyl anthranilate demonstrates a vapor pressure of 0.007 mmHg at 25 °C and a closed-cup flash point of 140 °C. In direct contrast, the standard baseline methyl anthranilate exhibits a vapor pressure of 0.027 mmHg and a flash point of 123 °C[1]. This nearly four-fold reduction in volatility means that propyl anthranilate experiences significantly less evaporative loss during high-heat compounding processes.
| Evidence Dimension | Vapor Pressure and Flash Point |
| Target Compound Data | VP: 0.007 mmHg; Flash Point: 140 °C |
| Comparator Or Baseline | Methyl anthranilate (VP: 0.027 mmHg; Flash Point: 123 °C) |
| Quantified Difference | 74% lower vapor pressure and 17 °C higher flash point. |
| Conditions | Standard atmospheric pressure, 25 °C for vapor pressure. |
Enables safe, high-temperature manufacturing (e.g., hot-melt extrusion, candle pouring) without risking premature ingredient vaporization or factory ignition hazards.
The incorporation of anthranilates into fixed oils, lipid nanoparticles, or non-polar polymers is strictly governed by their partition coefficients. Propyl anthranilate features an estimated LogP of 3.20, whereas methyl anthranilate has a LogP of 1.88 and ethyl anthranilate sits at 2.57 [1]. This quantitative shift across the LogP threshold of 3.0 categorizes propyl anthranilate as highly lipophilic, preventing the phase separation and 'sweating' commonly observed when methyl anthranilate is overloaded into hydrophobic bases.
| Evidence Dimension | Octanol/Water Partition Coefficient (LogP) |
| Target Compound Data | LogP 3.20 |
| Comparator Or Baseline | Methyl anthranilate (LogP 1.88) and Ethyl anthranilate (LogP 2.57) |
| Quantified Difference | +1.32 LogP units over methyl anthranilate (over an order of magnitude greater lipophilicity). |
| Conditions | Standard predictive and experimental LogP models at 25 °C. |
Prevents phase separation in lipid-rich cosmetics, oil-based agricultural sprays, and hydrophobic polymer matrices.
When utilized as a bioactive scaffold or prodrug, ester stability is paramount. Pharmacokinetic (ADME) studies demonstrate that orally administered propyl anthranilate is highly resistant to premature hydrolysis, with approximately 84% of the ester reaching the blood circulation entirely unchanged [1]. Shorter-chain analogs like methyl anthranilate are far more susceptible to rapid esterase cleavage in the gastrointestinal tract, limiting their utility as intact systemic delivery vehicles.
| Evidence Dimension | Systemic absorption of intact ester |
| Target Compound Data | 84% reaches circulation unchanged |
| Comparator Or Baseline | General short-chain anthranilate baseline (rapidly hydrolyzed) |
| Quantified Difference | Exceptionally high metabolic resistance to pre-systemic cleavage. |
| Conditions | In vivo ADME evaluation in mammalian models (rats/rabbits). |
Dictates the selection of propyl anthranilate as a superior structural scaffold for pharmaceuticals requiring intact systemic circulation before target-site activation.
Due to its low vapor pressure (0.007 mmHg) and elevated flash point (140 °C), propyl anthranilate is the preferred anthranilate ester for hot-melt extrusion, industrial plastics perfuming, and high-end candle manufacturing. It survives thermal processing steps that would otherwise flash off methyl anthranilate, ensuring consistent final-product dosing [1].
In crop protection, methyl anthranilate is a known bird and insect repellent but suffers from rapid environmental evaporation. Propyl anthranilate provides similar biological receptor activation but with a significantly extended field half-life and better cuticular penetration due to its LogP of 3.20, making it ideal for sustained-release agricultural formulations [2].
For lipid-based cosmetics, anhydrous serums, and fixed-oil perfumes, propyl anthranilate integrates seamlessly without phase separation. Its high lipophilicity prevents the formulation instability and 'sweating' that occurs when formulators attempt to use the more polar methyl or ethyl esters in non-polar bases [1].
Because 84% of orally administered propyl anthranilate reaches the bloodstream intact, it is an optimal precursor and scaffold for systemic drug design, bypassing the rapid GI hydrolysis that plagues shorter-chain ester analogs [1].